Muricatacin Muricatacin Muricatacin belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, muricatacin is considered to be a fatty alcohol lipid molecule. Muricatacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Muricatacin has been primarily detected in urine. Within the cell, muricatacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, muricatacin can be found in fruits. This makes muricatacin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 134698-86-5
VCID: VC21165140
InChI: InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17(19)20-16/h15-16,18H,2-14H2,1H3/t15-,16-/m1/s1
SMILES: CCCCCCCCCCCCC(C1CCC(=O)O1)O
Molecular Formula: C17H32O3
Molecular Weight: 284.4 g/mol

Muricatacin

CAS No.: 134698-86-5

Cat. No.: VC21165140

Molecular Formula: C17H32O3

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Muricatacin - 134698-86-5

Specification

Description Muricatacin belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, muricatacin is considered to be a fatty alcohol lipid molecule. Muricatacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Muricatacin has been primarily detected in urine. Within the cell, muricatacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, muricatacin can be found in fruits. This makes muricatacin a potential biomarker for the consumption of this food product.
CAS No. 134698-86-5
Molecular Formula C17H32O3
Molecular Weight 284.4 g/mol
IUPAC Name (5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-one
Standard InChI InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17(19)20-16/h15-16,18H,2-14H2,1H3/t15-,16-/m1/s1
Standard InChI Key VFLQJBVJJLGBKM-HZPDHXFCSA-N
Isomeric SMILES CCCCCCCCCCCC[C@H]([C@H]1CCC(=O)O1)O
SMILES CCCCCCCCCCCCC(C1CCC(=O)O1)O
Canonical SMILES CCCCCCCCCCCCC(C1CCC(=O)O1)O
Melting Point 72°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator